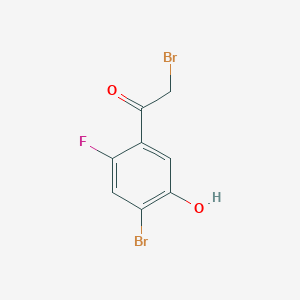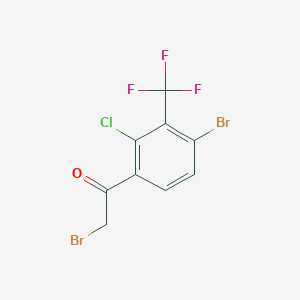
O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate is an organosulfur compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a carbamothioate group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate typically involves the reaction of 3,5-dichloroaniline with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamothioate linkage. The reaction is usually conducted at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for mixing and temperature control.
Analyse Des Réactions Chimiques
Types of Reactions
O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pesticides due to its effectiveness against various pests.
Mécanisme D'action
The mechanism of action of O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate involves the inhibition of specific enzymes by binding to their active sites. This binding disrupts the normal function of the enzymes, leading to the desired biological effects. The compound targets pathways involved in cellular metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-Methyl N-(3-chlorophenyl)-N-methylcarbamothioate
- O-Methyl N-(4-chlorophenyl)-N-methylcarbamothioate
- O-Methyl N-(2,4-dichlorophenyl)-N-methylcarbamothioate
Uniqueness
O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and biological activity. This positioning enhances its effectiveness as an enzyme inhibitor and its stability under various conditions.
Propriétés
Formule moléculaire |
C9H9Cl2NOS |
|---|---|
Poids moléculaire |
250.14 g/mol |
Nom IUPAC |
O-methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate |
InChI |
InChI=1S/C9H9Cl2NOS/c1-12(9(14)13-2)8-4-6(10)3-7(11)5-8/h3-5H,1-2H3 |
Clé InChI |
ZCHNATAZAVUJBK-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC(=CC(=C1)Cl)Cl)C(=S)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine](/img/structure/B13719188.png)

![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester](/img/structure/B13719203.png)




![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)





![6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)
